Galarubicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Galarubicin is synthesized through a series of chemical reactions. The synthetic route involves the coupling of daunomycinone with 3,4-di-O-acetyl-2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl bromide, followed by deprotection and subsequent reactions to obtain the final product . The industrial production methods for this compound involve similar synthetic routes, with optimization for large-scale production to ensure high yield and purity .
化学反应分析
Galarubicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include bromine, sodium hydroxide, and N-Boc-beta-alanine sodium salt . The major products formed from these reactions are derivatives of this compound with modified chemical structures .
科学研究应用
Galarubicin has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound for studying the synthesis and reactions of anthracycline derivatives.
Biology: this compound is used in biological studies to understand its effects on cellular processes and DNA interactions.
Medicine: The primary application of this compound is in cancer treatment.
Industry: This compound is used in the pharmaceutical industry for the development of anticancer drugs.
作用机制
The mechanism of action of Galarubicin involves the inhibition of nucleic acid synthesis through intercalation with DNA . This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. This compound also inhibits topoisomerase II, an enzyme involved in DNA replication, further contributing to its anticancer activity .
相似化合物的比较
Galarubicin is compared with other anthracycline derivatives, such as doxorubicin and daunorubicin. While all these compounds share a similar mechanism of action, this compound is unique due to the presence of fluorine, which enhances its anticancer activity . Other similar compounds include:
Doxorubicin: Another anthracycline derivative used in cancer treatment.
Daunorubicin: Similar to doxorubicin, used for treating leukemia.
Epirubicin: A derivative of doxorubicin with similar anticancer properties.
This compound’s uniqueness lies in its enhanced potency and ability to induce apoptosis with greater efficacy compared to other anthracyclines .
属性
CAS 编号 |
140637-86-1 |
---|---|
分子式 |
C30H33ClFNO13 |
分子量 |
670.0 g/mol |
IUPAC 名称 |
[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C30H32FNO13.ClH/c1-10(32)28(40)43-9-16(33)30(41)7-13-18(15(8-30)45-29-21(31)27(39)22(34)11(2)44-29)26(38)20-19(24(13)36)23(35)12-5-4-6-14(42-3)17(12)25(20)37;/h4-6,10-11,15,21-22,27,29,34,36,38-39,41H,7-9,32H2,1-3H3;1H/t10-,11-,15-,21+,22+,27-,29-,30-;/m0./s1 |
InChI 键 |
FBSHTVGITJROKG-JOVVHMGUSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)[C@H](C)N)O)F)O)O.Cl |
规范 SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C(C)N)O)F)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。